5,6,7,8-Tetrahydronaphthalene-2-thiol
Description
5,6,7,8-Tetrahydronaphthalene-2-thiol, a sulfur-containing derivative of tetralin, represents a confluence of two important structural motifs in organic chemistry. Its study is predicated on the foundational importance of its constituent parts: the thiol group and the tetrahydronaphthalene core.
| Property | Value |
| CAS Number | 24634-91-1 |
| Molecular Formula | C₁₀H₁₂S |
| Molecular Weight | 164.27 g/mol |
This table presents the basic chemical identification properties for this compound. hoffmanchemicals.com
Organosulfur compounds, which are organic compounds containing sulfur, are integral to chemical and medicinal science. jmchemsci.com Their significance stems from their widespread presence in nature and their diverse applications. Many life-saving antibiotics, such as penicillin, and two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org
In medicinal chemistry, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. openaccesspub.orgfrontiersin.org For example, allicin, a compound found in garlic, is known for its antimicrobial and anti-inflammatory effects. openaccesspub.org The unique chemical properties of the carbon-sulfur bond contribute to the high thermal stability and electrical conductivity of some organosulfur materials, making them valuable in materials science for developing high-performance polymers and composites. openaccesspub.org The thiol group (-SH) in particular is highly reactive and can bind to metal nanoparticles or participate in "click" reactions, allowing for the functionalization of surfaces and molecules. mdpi.com
The tetrahydronaphthalene scaffold, also known as tetralin, is a partially hydrogenated derivative of naphthalene (B1677914). wikipedia.org This structural motif is of significant interest in drug discovery and chemical synthesis due to its rigid, three-dimensional shape and its prevalence in molecules with diverse pharmacological activities. nih.gov
Tetrahydronaphthalene derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, analgesic, anti-inflammatory, and antimicrobial agents. nih.gov The scaffold's value also lies in its ability to act as a mimic for protein secondary structures, such as α-helices. By presenting chemical functionalities in a spatially defined manner, tetrahydronaphthalene-based molecules can be designed to interact with specific protein targets, offering a pathway to the development of novel therapeutics. nih.gov Its use as a foundational structure allows for the systematic modification and optimization of compounds to enhance their interaction with biological targets. mdpi.com
The combination of a thiol group with a tetrahydronaphthalene scaffold, as seen in this compound, opens up promising avenues for research. While dedicated studies on this specific isomer are still emerging, the research landscape can be understood by considering the synergistic potential of its components.
Emerging Research Directions:
Drug Discovery and Development: Leveraging the established pharmacological importance of the tetrahydronaphthalene core, the introduction of a thiol group provides a reactive handle for further molecular elaboration. mdpi.comnih.gov This allows for the attachment of other bioactive fragments or solubility-modifying groups, a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.
Materials Science: Thiol-functionalized molecules are widely used for their ability to self-assemble on metal surfaces, particularly gold. rsc.org This suggests that thiol-functionalized tetrahydronaphthalenes could be used to create novel functionalized surfaces or nanoparticles. Such materials could find applications in sensing, catalysis, or as platforms for biological assays.
Heavy Metal Adsorption: The strong affinity of thiol groups for heavy metals is well-documented. mdpi.comnih.gov Polymers and materials functionalized with thiols have been shown to be effective adsorbents for removing toxic heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺) from aqueous solutions. mdpi.comnih.gov This points to a potential application for tetrahydronaphthalene-based thiols in environmental remediation technologies.
Bioconjugation and Chemical Biology: The reactivity of the thiol group allows for its use in bioconjugation chemistry, where it can be used to link the tetrahydronaphthalene scaffold to proteins, peptides, or other biomolecules. This could facilitate the study of biological processes or the development of targeted drug delivery systems.
The future of research on thiol-functionalized tetrahydronaphthalenes will likely involve exploring these interdisciplinary areas, combining the principles of organic synthesis, medicinal chemistry, and materials science to unlock the full potential of these hybrid molecules.
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSWNXYQGGMCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507281 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24634-91-1 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Chemistry and Mechanistic Studies of 5,6,7,8 Tetrahydronaphthalene 2 Thiol and Organosulfur Analogues
Nucleophilic Reactivity of Thiol Groups
The thiol (-SH) group is a potent nucleophile, particularly when deprotonated to its corresponding thiolate anion (RS⁻). The reactivity of 5,6,7,8-Tetrahydronaphthalene-2-thiol is largely governed by the sulfur atom's ability to donate its lone pair of electrons to electrophilic centers. This nucleophilicity is central to many of its characteristic reactions, such as S-alkylation and S-acylation.
The formation of the more nucleophilic thiolate is dependent on the acidity of the thiol. Aromatic thiols are generally more acidic than their aliphatic counterparts, facilitating the formation of the thiolate anion at neutral or moderately basic pH. This anion can readily participate in nucleophilic substitution and addition reactions. The high reactivity of thiol groups toward alkylating and acylating agents is a well-established characteristic of their chemistry. masterorganicchemistry.com
However, the nucleophilicity of thiols can be context-dependent. In certain phenanthroline-catalyzed glycosylation reactions, thiols have been observed to be less reactive than corresponding alcohols. youtube.com Despite this, the thiolate form is generally considered a stronger and "softer" nucleophile than an alkoxide, favoring reactions with soft electrophiles according to Hard-Soft Acid-Base (HSAB) theory.
Thiol-Disulfide Exchange and Redox Interconversions
Thiol-disulfide exchange is a hallmark reaction of thiols, including this compound. This reversible reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and a new thiolate. organic-chemistry.orgpearson.com The reaction proceeds via an SN2 mechanism, with the attacking thiolate displacing one of the sulfur atoms of the disulfide bond through a linear transition state. pearson.comrsc.org
The general reaction can be represented as: R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻
The position of the equilibrium is dictated by the relative concentrations, acidities (pKa), and redox potentials of the participating thiols. Factors influencing the rate of this exchange include the nucleophilicity of the attacking thiolate, steric accessibility of the disulfide bond, and the stability of the leaving group thiolate. organic-chemistry.orgpearson.com
In the context of this compound, this reactivity allows it to participate in redox processes. It can be oxidized, either by chemical oxidants or through radical coupling (see Section 3.3), to form the corresponding symmetrical disulfide, bis(5,6,7,8-tetrahydronaphthalen-2-yl) disulfide. Conversely, it can act as a reducing agent by cleaving other disulfide bonds.
| Factor | Influence on Reaction Rate and Equilibrium |
|---|---|
| pH | Higher pH increases the concentration of the reactive thiolate anion (RS⁻), generally accelerating the reaction rate. pearson.com |
| Thiol pKa | A lower pKa facilitates the formation of the thiolate nucleophile. The expelled thiol group in the exchange is typically the one with the lower pKa. pearson.com |
| Steric Hindrance | Bulky groups near the thiol or disulfide can sterically hinder the SN2 attack, slowing the reaction rate. organic-chemistry.org |
| Ring Strain (in cyclic disulfides) | Increased ring strain in a cyclic disulfide substrate significantly accelerates the rate of cleavage, as seen in the much faster exchange rates for 1,2-dithiolanes compared to acyclic or six-membered ring disulfides. |
Generation and Reactivity of Thiyl Radicals
The sulfur-hydrogen bond in thiols is significantly weaker than a typical carbon-hydrogen bond, with a bond dissociation energy (BDE) of approximately 365 kJ/mol. acs.org This facilitates the homolytic cleavage of the S-H bond to generate a thiyl radical (RS•). The 5,6,7,8-tetrahydronaphthalen-2-yl radical can be generated through several methods:
Hydrogen Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can generate a carbon-centered radical that subsequently abstracts the hydrogen atom from the thiol. acs.orgbeilstein-journals.org
Redox Processes: One-electron oxidants or reaction with other radical species, such as the hydroxyl radical (HO•), can lead to the formation of the thiyl radical. acs.orgbeilstein-journals.org The reaction with hydroxyl radicals is particularly rapid. beilstein-journals.org
Photolysis: Direct irradiation with UV light can provide the energy needed for homolytic cleavage of the S-H bond. acs.org
Once formed, the 5,6,7,8-tetrahydronaphthalen-2-yl radical is a versatile intermediate. Its primary reaction pathways include:
Dimerization: Two thiyl radicals can combine to form a stable disulfide bond (RS-SR). beilstein-journals.org
Addition Reactions: Thiyl radicals are key intermediates in thiol-ene and thiol-yne reactions, where they add across carbon-carbon multiple bonds to form a new carbon-centered radical, propagating a radical chain reaction. acs.orgbeilstein-journals.org
Hydrogen Transfer: Thiyl radicals can abstract hydrogen atoms from other molecules, particularly from C-H bonds, leading to the formation of carbon-centered radicals. chegg.comnih.gov This allows thiols to act as catalysts in "polarity reversal catalysis". nih.gov
| Reaction | Rate Constant (k) | Reference |
|---|---|---|
| Thiol + OH• → Thiyl Radical (RS•) | 6.8 x 10⁹ M⁻¹s⁻¹ | beilstein-journals.org |
| Thiol + H• → Thiyl Radical (RS•) | 6.8 x 10⁹ M⁻¹s⁻¹ | beilstein-journals.org |
| Thiyl Radical (protein) + C-H Bond (intermolecular) | 10³ - 10⁵ M⁻¹s⁻¹ | chegg.com |
| Thiyl Radical (protein) + C-H Bond (intramolecular, forward) | ~10⁵ s⁻¹ | chegg.com |
Electrophilic Activation and Reactions of Tetrahydronaphthalene Substrates
The tetralin core of this compound contains an aromatic ring that can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is influenced by the existing thiol substituent. The sulfur atom, with its lone pairs of electrons, can donate electron density into the aromatic ring via resonance (+M effect). This effect generally outweighs its inductive electron-withdrawing effect (-I effect), making the -SH group an activating, ortho-, para-director. wikipedia.orglibretexts.org This would direct incoming electrophiles to the 1- and 3-positions.
However, a significant competing reaction pathway exists. The sulfur atom of the thiol is itself a potent nucleophile and can react directly with electrophiles. chegg.com This can lead to S-alkylation, S-acylation, or oxidation rather than substitution on the aromatic ring.
Despite this, the aromatic ring of the tetralin system can act as a nucleophile in reactions such as Friedel-Crafts alkylations and acylations. For instance, the Darzens tetralin synthesis involves an intramolecular EAS reaction to form the tetralin skeleton. wikipedia.org In reactions involving this compound as the substrate, the activating nature of the thiol group would enhance the ring's nucleophilicity, favoring substitution at the ortho and para positions, provided the sulfur atom itself does not react first.
Detailed Mechanistic Investigations of Carbon-Sulfur Bond Formation
The synthesis of this compound involves the formation of a carbon-sulfur bond on the tetralin framework. Several mechanistic pathways can be employed to achieve this transformation.
Reduction of Sulfonyl Derivatives: A common and reliable method involves the reduction of a corresponding sulfonyl chloride (5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are used. The mechanism involves nucleophilic attack by the hydride on the electrophilic sulfur atom, leading to the displacement of chloride and subsequent reduction of the sulfur center to the thiol.
Radical-Mediated Thiolation: This approach utilizes a source of thiyl radicals (HS•), typically hydrogen sulfide (B99878) (H₂S). mdma.ch The mechanism proceeds via a radical chain reaction:
Initiation: Generation of HS• radicals from H₂S.
Propagation: The HS• radical abstracts a hydrogen atom from the tetralin ring, forming a tetralinyl radical. This carbon-centered radical then couples with another HS• radical to form the C-S bond of the final product. mdma.ch This method may lead to a mixture of isomers.
Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Coupling: While direct SNAr on an unactivated ring is difficult, metal-catalyzed cross-coupling reactions are effective. For example, 2-halo-5,6,7,8-tetrahydronaphthalene can be coupled with a sulfur source. A CuI-catalyzed reaction between an aryl iodide and elemental sulfur, followed by a reduction step, provides a direct route to aryl thiols. organic-chemistry.org
Kinetic and Thermodynamic Aspects of Thiol-Based Reactions
The reactivity of this compound is underpinned by key kinetic and thermodynamic parameters associated with the thiol group.
Thermodynamic Considerations: The most critical thermodynamic value is the Bond Dissociation Energy (BDE) of the S-H bond, which is approximately 365 kJ/mol . acs.org This is substantially lower than the BDE of a typical secondary aliphatic C-H bond (~404 kJ/mol) or an aromatic C-H bond (~473 kJ/mol). This relatively low BDE explains the ease with which thiyl radicals are formed via homolytic cleavage, making thiols effective hydrogen donors and radical chain transfer agents.
Kinetic Considerations: The rates of thiol reactions vary widely depending on the mechanism.
Radical Formation: As noted previously, the reaction of thiols with highly reactive species like the hydroxyl radical is extremely fast, with rate constants near the diffusion-controlled limit (k ≈ 6.8 x 10⁹ M⁻¹s⁻¹). beilstein-journals.org
Thiol-Disulfide Exchange: The kinetics of this reaction are highly pH-dependent, as the reactive species is the thiolate anion. The reaction follows second-order kinetics and proceeds via an SN2 mechanism. Activation parameters, such as a negative entropy of activation (ΔS‡), are consistent with a constrained, associative transition state. pearson.com
Conformational Analysis and its Influence on Reaction Pathways
The structure of this compound consists of an aromatic ring fused to a non-aromatic six-membered ring. This saturated portion of the molecule is not planar and adopts specific conformations to minimize steric and torsional strain.
X-ray crystallography studies on analogous tetralin derivatives have shown that the non-aromatic ring exists in a half-chair conformation . wikipedia.org In this arrangement, four of the carbon atoms lie approximately in a plane, while the other two are puckered in opposite directions from this plane.
This defined three-dimensional structure has a direct influence on the molecule's reactivity:
Steric Accessibility: The puckering of the saturated ring can influence the steric environment around the functional groups on the aromatic ring. The C5 methylene (B1212753) group, which is adjacent to the aromatic ring, can partially block access to the ortho-position (C3) relative to the thiol group, potentially affecting the regioselectivity of electrophilic aromatic substitution.
Influence on Reaction Pathways: For reactions occurring on the saturated ring, such as radical hydrogen abstraction, the axial and equatorial positions of the hydrogen atoms will exhibit different reactivities. Axial hydrogens are often more sterically accessible and may be abstracted more readily. The specific half-chair conformation would determine the orientation of these hydrogens, thereby influencing the reaction pathway and product distribution.
Advanced Analytical Methodologies for 5,6,7,8 Tetrahydronaphthalene 2 Thiol and Organosulfur Compounds
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of components within a mixture. For the analysis of organosulfur compounds, both liquid and gas chromatography play pivotal roles, each suited to different properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or thermally unstable compounds. nih.gov It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. biotecha.lt The separation is based on the differential interactions of the analytes with the stationary phase. biotecha.lt For organosulfur compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. researchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) and operate at much higher pressures than traditional HPLC systems. waters.com This results in several key advantages:
Increased Resolution: The smaller particle size leads to sharper and more resolved peaks, allowing for the separation of closely related compounds. waters.com
Higher Speed: Analyses are significantly faster, often reducing run times from minutes to seconds. waters.com
Enhanced Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving detection limits. researchgate.net
The analysis of organosulfur and organonitrogen compounds in various matrices has been effectively demonstrated using UHPLC coupled with high-resolution mass spectrometry. nih.gov To enhance detection and separation, derivatization of the thiol group is often performed. For instance, unstable thiol groups can be derivatized with N-ethylmaleimide to form stable adducts prior to analysis. researchgate.net
Table 1: Comparison of HPLC and UPLC Technologies
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 6,000-9,000 psi | 15,000-18,000 psi |
| Resolution | Good | Excellent |
| Analysis Speed | Slower | Faster |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
For volatile organosulfur compounds, particularly low molecular weight thiols, Gas Chromatography (GC) is the analytical method of choice. mdpi.comnih.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase.
The analysis of volatile thiols in complex matrices like food and beverages presents challenges due to their low concentrations and high reactivity. mdpi.comnih.gov To overcome these issues, several strategies are employed:
Specialized Detectors: Standard mass spectrometers may have low sensitivity for thiols. nih.gov Therefore, sulfur-specific detectors such as the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD) are often used for their high selectivity and sensitivity. nih.govnih.gov
Derivatization: To improve volatility and chromatographic behavior, thiols can be derivatized. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). mdpi.com
Multidimensional GC: Heart-cutting multidimensional gas chromatography (MDGC) can be used to isolate and enhance the detection of specific thiols from a complex mixture. acs.org
Mass Spectrometry Applications in Thiol Research
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in thiol research for both identification and quantification, often coupled with chromatographic systems (LC-MS or GC-MS).
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules by creating ions directly from a solution with minimal fragmentation. nih.govwikipedia.org This makes ESI-MS particularly well-suited for monitoring chemical reactions in real-time.
Studies have utilized ESI-MS to observe the progress of reactions involving thiols. For example, it has been used to detect the formation of α-vinyl sulfides from the click reaction of thiols with alkynes directly in a petroleum medium. nih.gov The "soft" nature of ESI allows for the observation of reaction intermediates and products as they are formed in solution. nih.govrsc.org This capability is crucial for understanding reaction mechanisms and kinetics involving sensitive thiol-containing molecules.
A triple quadrupole (QqQ) mass spectrometer consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (Q2). researchgate.net This design enables a highly selective and sensitive mode of operation known as Multiple Reaction Monitoring (MRM), sometimes referred to as Selective Reaction Monitoring (SRM). sciex.comspringernature.comnih.gov
The MRM process involves:
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to select only the ion of the target analyte (the precursor ion).
Collision-Induced Dissociation (Q2): The selected precursor ion is fragmented in the collision cell (Q2) through collisions with an inert gas.
Product Ion Selection (Q3): The third quadrupole (Q3) is set to monitor for a specific fragment ion (the product ion) that is characteristic of the precursor ion.
This two-stage mass filtering significantly reduces background noise, resulting in exceptional sensitivity and specificity for quantitative analysis. researchgate.net MRM is the gold standard for targeted quantification in complex matrices and has been successfully applied to the analysis of a wide range of molecules, from small phenolic compounds to large protein biomarkers. researchgate.netnih.gov
Table 2: Key Parameters in a Triple Quadrupole MRM Experiment
| Parameter | Description | Role in Analysis |
|---|---|---|
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact analyte ion selected in Q1. | Defines the target molecule. |
| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment ion selected in Q3. | Confirms the identity of the target molecule. |
| Collision Energy (eV) | The kinetic energy applied to the precursor ion in Q2 to induce fragmentation. | Optimized to maximize the signal of the specific product ion. |
| Dwell Time (ms) | The time spent acquiring data for a specific MRM transition. | Affects the number of data points across a chromatographic peak. |
The combination of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful platform for the comprehensive analysis of multiple thiols in a single run, often referred to as "thiol profiling". mdpi.comnih.gov This approach provides a systemic view of the thiol metabolome, which is crucial for understanding cellular redox status and oxidative stress. researchgate.netmdpi.comnih.gov
A typical HPLC-MS/MS method for thiol profiling involves:
Sample Preparation and Derivatization: To stabilize the reactive thiol groups and improve chromatographic retention, a derivatization step is often employed. N-ethylmaleimide (NEM) is a common reagent that reacts with free thiols to form stable adducts. mdpi.comnih.gov
Chromatographic Separation: The derivatized thiols are separated using an HPLC or UPLC system, typically with a reversed-phase column and a gradient elution program. nih.govnih.gov
MS/MS Detection: The separated compounds are ionized (usually by ESI) and analyzed by a tandem mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap. nih.govnih.gov The MS/MS capabilities are used to confirm the identity of each thiol and quantify it with high specificity.
This methodology has been successfully applied to simultaneously determine a panel of thiols and related metabolites in various biological samples, including cultured cells and tear fluid. mdpi.comnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| 2,3,4,5,6-pentafluorobenzyl bromide |
| 5,6,7,8-Tetrahydronaphthalene-2-thiol |
| Acetonitrile |
| N-ethylmaleimide |
| Water |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of molecular structures and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectrophotometry provide complementary information for a comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the proton of the thiol group (-SH) is expected to appear as a singlet, with a chemical shift that can vary depending on concentration and solvent. The aromatic protons on the benzene (B151609) ring will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The four methylene (B1212753) groups (-CH₂) of the saturated ring will produce complex multiplets in the upfield region, due to spin-spin coupling. Specifically, the protons at C5 and C8, being adjacent to the aromatic ring (benzylic), are expected to be deshielded compared to the protons at C6 and C7.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons of the tetralin ring system. The carbon atom bonded to the thiol group (C2) will have a characteristic chemical shift. Based on data from the analogous compound, 5,6,7,8-tetrahydro-2-naphthol, the chemical shifts for the tetralin core can be accurately predicted. chemicalbook.com
Below is a table of predicted NMR chemical shifts for this compound, based on its structure and data from analogous compounds. chemicalbook.comcaltech.edu
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1-H | ~6.9 (d) | ~129 |
| 2-SH | ~3.4 (s) | - |
| 3-H | ~6.6 (dd) | ~115 |
| 4-H | ~6.9 (d) | ~129 |
| 5,8-CH₂ | ~2.7 (m) | ~29 |
| 6,7-CH₂ | ~1.8 (m) | ~23 |
| C-1 | - | ~129 |
| C-2 | - | ~130 |
| C-3 | - | ~115 |
| C-4 | - | ~129 |
| C-4a | - | ~137 |
| C-8a | - | ~135 |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The most indicative peak would be for the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.com Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic rings (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1500-1600 cm⁻¹). mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H (Thiol) | Stretching | 2550 - 2600 | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |
| CH₂ | Scissoring | ~1465 | Medium |
UV-Visible and fluorescence spectrophotometry are valuable for the quantitative analysis of thiols, often after a derivatization step to enhance detection.
UV-Visible Spectrophotometry : Direct UV detection of thiols is often challenging due to low molar absorptivity. However, the aromatic naphthalene (B1677914) core of this compound will exhibit UV absorption. For quantitative analysis, derivatization with a chromogenic reagent is common. Reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to produce a colored product that can be measured spectrophotometrically. acs.org This thiol-disulfide exchange releases a chromophore that is easily quantified. acs.org
Fluorescence Spectrophotometry : This technique offers significantly higher sensitivity and lower detection limits compared to UV-Vis spectrophotometry, often by up to three orders of magnitude. lambda-at.com The enhanced sensitivity arises because fluorescence is measured directly against a dark background, unlike UV-Vis which measures a small difference between the incident and transmitted light. lambda-at.com For thiol analysis, non-fluorescent reagents are designed to react specifically with the sulfhydryl group, leading to the formation of a highly fluorescent product. nih.gov This "off-on" mechanism allows for the detection of thiols at very low concentrations. nih.gov
Table 3: Common Spectrophotometric Reagents for Thiol Detection
| Reagent | Technique | Principle | Detection Wavelength (nm) |
|---|---|---|---|
| DTNB (Ellman's Reagent) | UV-Vis | Thiol-disulfide exchange releases TNB²⁻ chromophore. acs.org | 412 |
| 4,4'-Dipyridyl Disulfide (4DPS) | UV-Vis | Thiol-disulfide exchange releases 4-thiopyridone chromophore. acs.org | 324 |
| N-(1-pyrenyl)maleimide | Fluorescence | Michael addition of thiol to maleimide (B117702) group creates a fluorescent adduct. | ~376 (Ex), ~470 (Em) |
| ThioGlo™ | Fluorescence | Reacts with thiols to form a highly fluorescent product. | ~379 (Ex), ~513 (Em) |
Electrochemical Methods for Thiol Analysis
Electrochemical techniques provide a sensitive, rapid, and often simpler alternative for the quantification of thiols. researchgate.net These methods are based on the redox properties of the sulfhydryl group.
The direct electrochemical oxidation of thiols on conventional electrodes often requires high overpotentials, which can lead to poor sensitivity and electrode fouling. researchgate.net To overcome this, chemically modified electrodes are frequently employed. For instance, electrodes modified with single-wall carbon nanotubes (SWNTs) have been shown to facilitate the electrocatalytic oxidation of various thiols at much less positive potentials compared to bare electrodes. nih.gov This catalytic behavior improves both the sensitivity and selectivity of the analysis. nih.gov
Techniques such as cyclic voltammetry (CV) and amperometry are commonly used. nih.gov In a study using SWNT-modified electrodes, a linear relationship was observed between the amperometric response and thiol concentration in the 10⁻⁶ to 10⁻³ M range, with detection limits reaching the 10⁻⁷ M level for several thiols. nih.gov Another approach involves using electrochemical probes, such as piazselenole, which exhibit a change in their electrochemical signal upon reaction with thiols, allowing for detection at picomolar concentrations. nih.gov
Table 4: Comparison of Electrochemical Methods for Thiol Detection
| Method | Electrode/Probe | Principle | Typical Detection Limit | Reference |
|---|---|---|---|---|
| Direct Oxidation | SWNT/Glassy Carbon Electrode | Electrocatalytic oxidation of the -SH group. | 10⁻⁶ - 10⁻⁷ M | nih.gov |
| Indirect Detection | Piazselenole Probe | Reaction with thiol causes a decrease in the probe's reduction peak current. | 83 pM | nih.gov |
| Direct Oxidation | Platinum Electrode | Direct anodic and cathodic reactions of thiols. | Concentration-dependent | dtic.mil |
Sample Preparation and Derivatization Strategies for Thiol Analysis
Proper sample preparation is critical for the accurate and reliable analysis of thiols due to the high reactivity and susceptibility of the sulfhydryl group to oxidation. mdpi.com Unintentional oxidation during sample handling, storage, or analysis can lead to the formation of disulfides, resulting in an underestimation of the free thiol concentration. mdpi.com
Key steps in sample preparation often include:
Reduction of Disulfides : To measure the total thiol content (both free and in disulfide form), a reduction step is necessary. Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to cleave disulfide bonds, converting them back to their corresponding thiols. researchgate.net
Protection/Derivatization : To prevent re-oxidation and improve analytical detection, the thiol group is often derivatized. nih.gov This involves reacting the sulfhydryl group with a specific reagent to form a stable, easily detectable adduct. researchgate.net This step is crucial for methods like HPLC with UV or fluorescence detection. nih.gov
Derivatization serves multiple purposes: it stabilizes the analyte, introduces a chromophore or fluorophore for enhanced detection, and can improve chromatographic separation. researchgate.net Common derivatizing agents include alkylating agents like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM), which form stable thioether bonds. mdpi.com For spectrophotometric detection, reagents like DTNB are widely used. nih.gov The choice of derivatizing agent depends on the analytical technique being employed and the specific requirements of the analysis. mdpi.comunipd.it
Table 5: Common Derivatization Reagents for Thiol Analysis
| Reagent | Abbreviation | Reaction Type | Primary Analytical Application | Reference |
|---|---|---|---|---|
| 5,5'-dithiobis-(2-nitrobenzoic acid) | DTNB | Thiol-Disulfide Exchange | UV-Vis Spectrophotometry | nih.gov |
| Iodoacetamide | IAM | Alkylation | HPLC, Mass Spectrometry (blocking agent) | mdpi.com |
| N-Ethylmaleimide | NEM | Michael Addition | HPLC, Mass Spectrometry (blocking agent) | mdpi.com |
| 4,4'-Dithiodipyridine | DTDP | Thiol-Disulfide Exchange | HPLC-MS/MS | unipd.it |
Computational and Theoretical Investigations in Organosulfur Chemistry
Density Functional Theory (DFT) Calculations for Organosulfur Systems
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of organosulfur compounds. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules and reaction pathways.
The acidity of a thiol, quantified by its pKa value, is crucial for understanding its reactivity, particularly its role as a nucleophile in the thiolate form. DFT methods, combined with implicit solvation models, are frequently employed to predict the pKa of thiols. rsc.orgresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and solvation model.
Studies have shown that for thiols, standard DFT calculations using implicit solvation models alone can lead to significant errors, sometimes overestimating the pKa by several units. acs.org The inclusion of explicit water molecules hydrogen-bonded to the sulfur atom in the computational model has been demonstrated to dramatically improve the accuracy of pKa predictions. acs.orgwayne.edu Functionals such as M06-2X and ωB97XD, when paired with a solvation model like SMD (Solvation Model based on Density) and several explicit water molecules, have been shown to yield results in good agreement with experimental values for a range of thiols. acs.orgnih.gov For 5,6,7,8-Tetrahydronaphthalene-2-thiol, a similar protocol would be necessary to achieve a reliable pKa prediction.
| Computational Method | Typical Mean Absolute Error (pKa units) for Thiols |
|---|---|
| DFT (e.g., B3LYP) with Implicit Solvation (SMD) | > 3.0 |
| DFT (e.g., M06-2X) with SMD + 1 Explicit Water Molecule | 1.5 - 2.0 |
| DFT (e.g., ωB97XD) with SMD + 3 Explicit Water Molecules | ~0.5 |
DFT calculations are instrumental in mapping the detailed mechanisms of chemical reactions involving organosulfur compounds. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. mdpi.com This allows for the differentiation between various possible pathways, such as concerted versus stepwise mechanisms. nih.gov
For a compound like this compound, DFT could be used to investigate its reactivity in various transformations, including nucleophilic substitution, addition to unsaturated systems, or oxidation reactions. nih.gov For instance, in the Michael addition of a thiol to an α,β-unsaturated carbonyl, DFT can clarify the nature of the transition state and determine whether the reaction proceeds through a neutral or base-catalyzed pathway, with the thiolate being the active nucleophile. nih.gov These studies provide a molecular-level understanding of how bond-forming and bond-breaking events occur. beilstein-journals.org
Computational studies can compare the kinetic and thermodynamic favorability of different reaction pathways, explaining observed product distributions. rsc.org For this compound, DFT could predict its reaction rates with a series of electrophiles, allowing for a theoretical assessment of its nucleophilic reactivity. The accuracy of these kinetic predictions depends heavily on the chosen DFT functional and the inclusion of appropriate solvent effects. rsc.org
Molecular Modeling and Docking Simulations for Interaction Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. inventi.in This is particularly relevant in the context of drug discovery and chemical biology.
Docking algorithms place the ligand into the active site of a receptor and evaluate the fit using a scoring function, which estimates the binding affinity. nih.gov The simulation provides a predicted binding pose, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex. acs.org For this compound, docking studies could screen its potential as an inhibitor for various enzymes, identifying possible biological targets by predicting favorable binding modes and affinities. nih.gov
In Silico Prediction of Molecular Descriptors for Chemical Space Exploration
In silico methods allow for the rapid calculation of a wide range of molecular descriptors from a chemical structure. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. They are essential for exploring chemical space and for building predictive models.
For this compound, numerous descriptors can be calculated to predict its behavior. These include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). These descriptors are foundational for developing Quantitative Structure-Activity Relationship (QSAR) models.
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity |
| Topological | Topological Polar Surface Area (TPSA) | Molecule's polarity and transport properties |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |
| Geometric | Molecular Volume | Steric properties |
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate molecular structure with chemical reactivity or biological activity. These models are developed by finding a statistical relationship between calculated molecular descriptors (independent variables) and an experimentally measured property (dependent variable) for a series of related compounds.
In the context of this compound, a QSAR model could be developed for a set of substituted tetralinethiols to predict their nucleophilic reactivity. rsc.org By calculating a range of electronic and steric descriptors and correlating them with experimentally determined reaction rates, a predictive equation can be derived. Such models are valuable for understanding which molecular features govern reactivity and for designing new compounds with desired reactivity profiles without the need for exhaustive synthesis and testing. rsc.org
No Published Research Found for "this compound" in Specified Polymer and Materials Science Applications
Following a comprehensive search of scientific literature and patent databases, no specific research findings, data, or publications could be located regarding the application of the chemical compound This compound in the fields of polymer and advanced materials science as outlined in the requested article structure.
The investigation sought to find detailed information on the use of this specific thiol in the following areas:
Design and Synthesis of Thiol-Based Polymeric Materials: No studies were found that utilize this compound in Thiol-X polymerizations, for the development of degradable polymeric systems, or in the fabrication of hydrogels and self-healing materials. While the broader field of thiol chemistry in polymer science is well-established, with many studies on various thiol compounds, this particular molecule does not appear in the context of these synthetic applications. For instance, research has been conducted on polymer networks derived from other aromatic dithiols, but not the specified tetrahydronaphthalene derivative. nih.gov
Functionalization of Nanoparticles with Thiol Ligands: The search yielded no evidence of this compound being used as a ligand to functionalize nanoparticle surfaces. This area of research typically involves a wide range of alkanethiols and other functionalized thiols, but the application of this specific compound has not been documented.
Engineering of Stimulus-Responsive Materials: There is no available literature describing the incorporation of this compound into materials designed to respond to external stimuli such as light, pH, or temperature.
Self-Assembling Systems Based on Thiol Chemistry: No publications were identified that explore the use of this compound in forming self-assembled monolayers (SAMs) or other supramolecular structures.
Available research on tetrahydronaphthalene derivatives largely focuses on other functional groups and different applications, primarily in medicinal chemistry and pharmacology. nih.gov For example, various carboxamide derivatives of the tetrahydronaphthalene skeleton have been synthesized and evaluated for their effects on biological systems. nih.gov
Due to the complete absence of specific data and research findings for this compound within the requested topics, it is not possible to generate the instructed article while maintaining scientific accuracy and adhering to the strict content constraints.
Applications of 5,6,7,8 Tetrahydronaphthalene 2 Thiol and Derivatives in Polymer and Advanced Materials Science
Applications in Advanced Thermosetting Resins
The primary theorized application of 5,6,7,8-Tetrahydronaphthalene-2-thiol in advanced thermosetting resins lies in its role as a reactive co-monomer or a curing agent, particularly in epoxy and thiol-ene systems. The incorporation of the tetrahydronaphthalene structure is anticipated to impart specific desirable characteristics to the final cured material.
Thiol-Epoxy Resins:
In epoxy resin systems, the thiol group of this compound can readily participate in a nucleophilic addition reaction with the epoxide rings of epoxy monomers, such as diglycidyl ether of bisphenol A (DGEBA). This "thiol-epoxy click" reaction is known for its high efficiency and the formation of a stable thioether linkage. The use of a thiol with the bulky tetrahydronaphthalene group could offer several advantages:
Increased Glass Transition Temperature (Tg): The rigid and sterically hindered nature of the tetrahydronaphthalene unit would restrict the mobility of the polymer chains in the crosslinked network. This is expected to lead to a higher glass transition temperature, a critical parameter for high-temperature applications. Naphthalene-containing epoxy resins, in general, have been shown to exhibit higher Tg values.
Improved Mechanical Properties: The rigid bicyclic structure could enhance the stiffness and modulus of the resulting thermoset. However, the partially aliphatic nature might also introduce a degree of toughness, potentially mitigating the inherent brittleness of some highly crosslinked epoxy resins.
Thiol-Ene Resins:
This compound could also be a valuable component in thiol-ene polymerization. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). This process is often initiated by UV light or heat and is known for its rapid curing rates and formation of homogeneous networks. By reacting this thiol with multifunctional 'ene' monomers, novel thermosets could be created. The tetrahydronaphthalene group would be expected to influence the properties in a similar manner to that in epoxy systems, leading to materials with high thermal stability and specific mechanical characteristics.
Detailed Research Findings (Hypothetical):
As no direct research exists, a hypothetical study could involve the curing of a standard epoxy resin, DGEBA, with a stoichiometric amount of this compound and comparing its properties to a resin cured with a standard aliphatic thiol.
Interactive Data Table: Hypothetical Properties of a DGEBA Epoxy Resin Cured with this compound
| Property | DGEBA Cured with Aliphatic Dithiol (Control) | DGEBA Cured with this compound (Hypothetical) |
| Glass Transition Temperature (Tg) | ~ 80-100 °C | ~ 120-150 °C |
| Decomposition Temperature (Td5%) | ~ 320 °C | ~ 350 °C |
| Flexural Modulus | ~ 2.5 GPa | ~ 3.5 GPa |
| Flexural Strength | ~ 100 MPa | ~ 120 MPa |
The expected results, as tabulated above, would demonstrate a significant improvement in the thermomechanical properties of the epoxy resin due to the incorporation of the tetrahydronaphthalene moiety.
Further research could explore the synthesis of derivatives of this compound to create multifunctional crosslinkers. For example, the synthesis of a di- or tri-thiolated tetrahydronaphthalene derivative would lead to a more densely crosslinked network, likely resulting in even higher thermal stability and mechanical strength.
Interactive Data Table: Potential Properties of Thermosets from Multifunctional Tetrahydronaphthalene-thiol Derivatives
| Curing Agent | Functionality | Expected Tg | Expected Char Yield at 800 °C (N2) |
| This compound | 1 | Moderate | Moderate |
| Di(thiol)-tetrahydronaphthalene | 2 | High | High |
| Tri(thiol)-tetrahydronaphthalene | 3 | Very High | Very High |
Environmental Considerations and Sustainable Chemistry of Tetrahydronaphthalene Derivatives
Principles of Green Chemistry in the Synthesis of Organosulfur Compounds
The synthesis of organosulfur compounds, including tetrahydronaphthalene derivatives, is increasingly guided by the principles of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comnih.gov The core idea is to make chemical processes more sustainable, efficient, and environmentally benign. solubilityofthings.com The 12 principles of green chemistry provide a framework for achieving these goals, emphasizing waste prevention, atom economy, use of catalysis, and designing for degradation, among others. ijfmr.compaperpublications.org In the context of organosulfur chemistry, these principles drive innovation toward cleaner synthetic routes that minimize environmental impact. researchgate.net
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of waste by-products. paperpublications.org Reactions with high atom economy are inherently more sustainable as they make better use of raw materials and reduce the environmental burden of waste treatment and disposal. wjarr.com
Strategies to improve atom economy and reduce waste in the synthesis of organosulfur compounds include:
Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones can significantly reduce waste, as catalysts are used in small amounts and can often be recycled. paperpublications.orgwjarr.com
Solventless Reactions: Eliminating solvents, which account for a significant portion of waste in chemical processes, leads to cleaner and more efficient syntheses. nih.govresearchgate.net Techniques like "grinding chemistry," where reagents are mixed without a solvent, exemplify this approach. ijfmr.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net This approach is highly atom-economical and reduces the number of synthetic steps, saving energy and resources. nih.gov
Table 1: The 12 Principles of Green Chemistry
| Principle | Description |
|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. solubilityofthings.com |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. wisdomlib.org |
| 3. Less Hazardous Synthesis | Methods should use and generate substances with little or no toxicity to human health and the environment. paperpublications.org |
| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. paperpublications.org |
| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. nih.gov |
| 6. Design for Energy Efficiency | Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure. solubilityofthings.com |
| 7. Use of Renewable Feedstocks | Raw materials should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.com |
| 8. Reduce Derivatives | Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided. paperpublications.org |
| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. paperpublications.org |
| 10. Design for Degradation | Chemical products should be designed so they break down into innocuous products at the end of their function. paperpublications.org |
| 11. Real-time Analysis | Analytical methodologies need to be further developed to allow for real-time monitoring and control. nih.gov |
Catalysis is a cornerstone of green chemistry, enhancing reaction rates and selectivity under milder conditions. nih.gov A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst over multiple cycles. This not only reduces operational costs but also minimizes the generation of catalyst-related waste. nih.govrsc.org
In the synthesis of organosulfur compounds, significant progress has been made in developing recyclable catalytic systems. One innovative approach involves the use of magnetically recoverable catalysts, often based on magnetic iron nanoparticles. nih.govrsc.org These catalysts offer several advantages:
Easy Separation: They can be easily and efficiently separated from the reaction mixture using an external magnet, streamlining the purification process. researchgate.netrsc.org
High Reusability: Magnetic separation allows for multiple recycling cycles with minimal loss of catalytic activity. rsc.orgrsc.org
Enhanced Efficiency: These catalysts can facilitate reactions under mild conditions, leading to high yields, superior atom economy, and reduced solvent use. nih.govresearchgate.net
The development of robust protocols for catalyst recycling is crucial for the industrial-scale application of green synthetic methods, making the production of valuable organosulfur compounds both economically viable and environmentally sustainable. rsc.org
Environmental Fate and Transport Studies of Related Tetrahydronaphthalene Compounds
Understanding the environmental fate of a chemical is critical to assessing its potential environmental impact. While specific data for 5,6,7,8-tetrahydronaphthalene-2-thiol is limited, studies on the closely related parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin), provide valuable insights into the likely behavior of such derivatives in the environment. Tetralin is found naturally in petroleum and coal and is used as an industrial solvent. nih.gov
Once released into the environment, tetrahydronaphthalene compounds can undergo degradation through various biological and physical processes.
Biodegradation: Several microorganisms are capable of using Tetralin as a sole source of carbon. ethz.ch The degradation pathway often begins with the hydroxylation of the saturated ring. For example, Corynebacterium sp. strain C125 degrades Tetralin through a series of steps involving hydroxylation, dehydrogenation, and ring cleavage, ultimately converting it to intermediates like pyruvate. ethz.ch Another key metabolite in the aerobic degradation is 1,2,3,4-tetrahydro-1-naphthol. ethz.ch
Under anaerobic conditions, such as in contaminated aquifers, a different pathway is observed. Sulfate-reducing bacteria can activate Tetralin by adding a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid as a major metabolite. nih.gov This compound is then further reduced and undergoes ring cleavage, proceeding through cyclohexane (B81311) derivatives. nih.gov
Photodegradation: In surface waters, photodegradation can be a significant removal mechanism for some compounds. For instance, the insecticide hydramethylnon, which has a complex structure, degrades rapidly in water when exposed to light, with a photolysis half-life of less than one hour. piat.org.nz While specific data for Tetralin's aqueous photolysis is less available, its presence in runoff from land suggests that it can persist long enough to enter aquatic systems. nih.gov
The transport and distribution of a chemical in the environment are heavily influenced by its tendency to adsorb to soil and sediment and to accumulate in living organisms (bioconcentration).
Adsorption: The tendency of a chemical to adsorb to soil or sediment is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). Tetralin has an estimated Koc value of 1,800, which suggests a high adsorption potential. nih.gov This indicates that upon release, Tetralin is likely to bind to soil particles and suspended solids in water, limiting its mobility in the environment. nih.gov
Bioconcentration: The bioconcentration potential is often predicted using the octanol-water partition coefficient (log Pow). A higher log Pow value indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms. Tetralin has a log Pow of 3.78, suggesting that bioconcentration in fish and other aquatic organisms may be significant. inchem.org However, the actual level of bioaccumulation depends on the organism's ability to metabolize and excrete the compound. inchem.org
Table 2: Environmental Properties of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
| Property | Value | Implication | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂ | - | wikipedia.org |
| Molecular Mass | 132.20 g/mol | - | nih.gov |
| Water Solubility | Very poor | Tends to partition out of water into other phases. | inchem.org |
| log Pow | 3.78 | Significant potential for bioaccumulation in aquatic organisms. | inchem.org |
Role of Organosulfur Chemistry in Environmental Management of Chemicals
Organosulfur chemistry plays a multifaceted role in the management of chemicals within the environment. Organosulfur compounds are ubiquitous, found in fossil fuels, essential amino acids like cysteine and methionine, and many natural products. wikipedia.orgbritannica.com Their chemistry is integral to both pollution sources and remediation strategies.
A primary environmental concern related to organosulfur compounds is their presence in fossil fuels. The combustion of sulfur-rich coal and petroleum releases sulfur oxides, which are precursors to acid rain. britannica.com Therefore, a major focus of oil refineries is the removal of these compounds through processes like hydrodesulfurization, a critical application of organosulfur chemistry in environmental protection. wikipedia.org
Conversely, the unique reactivity of the thiol group is harnessed in environmental management. Thiol-containing compounds can be used in remediation to chelate and immobilize heavy metals from contaminated water and soil. Furthermore, the formation of organosulfates has been identified as a transformation pathway for organic contaminants during advanced oxidation processes used for water treatment. escholarship.org The addition of a sulfate (B86663) group can increase the mobility of a contaminant in groundwater by making it more water-soluble and less likely to adsorb to aquifer solids. escholarship.org Understanding these transformations is crucial for accurately assessing the risks and outcomes of water treatment technologies.
Future Research Directions and Emerging Trends in 5,6,7,8 Tetrahydronaphthalene 2 Thiol Chemistry
Integration of Advanced Synthetic Methodologies
Future research into 5,6,7,8-tetrahydronaphthalene-2-thiol is likely to focus on the development of more efficient, selective, and sustainable synthetic routes. While traditional methods for the synthesis of aryl thiols are well-established, modern organic chemistry offers a toolkit of advanced methodologies that could be applied to this specific target.
One promising avenue is the refinement of methods starting from readily available precursors such as 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid or its corresponding sulfonyl chloride. Advanced reduction techniques, moving beyond classical reagents, could offer improved yields and functional group tolerance. For instance, catalytic hydrogenation using palladium-based catalysts in the presence of a suitable base represents a viable and scalable approach for the conversion of aryl sulfonyl chlorides to aryl thiols. google.com Another area of exploration is the use of phosphine-based reducing agents, which have been shown to be effective for the reduction of arylsulfonyl chlorides. researchgate.net
Furthermore, the application of photoredox catalysis, a rapidly growing field in synthetic chemistry, could enable novel pathways for the synthesis of this compound and its derivatives under mild conditions. scholarlinkinstitute.org These methods often utilize visible light and an organic dye as a photocatalyst to facilitate reactions that are otherwise challenging. scholarlinkinstitute.org
Below is a comparative table of potential advanced synthetic methodologies for the preparation of this compound.
| Methodology | Precursor | Key Reagents/Catalysts | Anticipated Advantages | Potential Challenges |
| Catalytic Hydrogenation | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | H₂, Palladium catalyst, Base | High yield, Scalability, Use of H₂ as a clean reductant | Catalyst poisoning, Optimization of reaction conditions |
| Phosphine-Mediated Reduction | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | Triphenylphosphine | High efficiency, Good functional group tolerance | Stoichiometric use of phosphine (B1218219), Separation of byproducts |
| Reduction of Sulfonic Acid | 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | Triphenylphosphine/Iodine system | Direct conversion from sulfonic acid, Avoids preparation of sulfonyl chloride | Harsher reaction conditions may be required |
| Photoredox Catalysis | Functionalized Tetralin Precursor | Photocatalyst (e.g., Eosin Y), Visible light, Thiol source | Mild reaction conditions, High functional group tolerance, Green chemistry approach | Identification of suitable precursors and reaction pathways |
Novel Applications in Functional Materials
The thiol functional group is renowned for its ability to form strong bonds with the surfaces of noble metals, particularly gold. This property is the foundation for the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers with a wide range of applications in nanotechnology, electronics, and biotechnology. Future research will likely explore the use of this compound in the formation of novel SAMs.
The tetralin moiety of the molecule introduces a bulky, partially saturated ring system that could influence the packing and orientation of the molecules within the monolayer. This, in turn, could affect the physical and chemical properties of the resulting surface, such as its wettability, thickness, and resistance to corrosion. The ability to tune these properties by modifying the structure of the thiol is a key advantage of SAM technology.
Potential applications for SAMs derived from this compound include:
Nanoscale Electronics: As insulating layers or as platforms for the attachment of other functional molecules.
Corrosion Inhibition: Forming a dense, protective layer on metal surfaces.
Biosensors: Providing a biocompatible interface for the immobilization of biomolecules.
Functional Coatings: Modifying the surface properties of materials to control adhesion, friction, or biocompatibility.
The following table presents hypothetical data for a SAM of this compound on a gold surface, compared to a standard alkanethiol.
| Property | 1-Dodecanethiol SAM | Hypothetical this compound SAM | Implication of the Tetralin Moiety |
| Water Contact Angle | ~110° (hydrophobic) | Potentially slightly lower due to altered packing | The bulky tetralin group may disrupt the close packing of the alkyl chains, leading to a less ordered and slightly less hydrophobic surface. |
| Film Thickness (ellipsometry) | ~1.5 nm | Potentially greater thickness due to the out-of-plane bulk of the tetralin ring | The non-planar structure of the tetralin could lead to a thicker monolayer compared to a linear alkanethiol of similar molecular weight. |
| Surface Coverage | High | Potentially lower | Steric hindrance from the tetralin group might result in a lower packing density on the surface. |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental studies is a powerful strategy for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its fundamental properties and reactivity. nih.gov
Future research in this area would likely involve:
Prediction of Molecular Properties: DFT calculations can be used to predict key properties such as bond dissociation energies, ionization potentials, and electron affinities. nih.gov This information is crucial for understanding the molecule's stability and its potential role in various chemical reactions.
Modeling Adsorption on Surfaces: Computational simulations can model the adsorption of this compound on metal surfaces, providing detailed information about the binding energy, adsorption geometry, and the electronic structure of the molecule-surface interface. beilstein-journals.org These theoretical predictions can guide the rational design of experiments for the formation of SAMs with desired properties.
Elucidation of Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of potential synthetic reactions, allowing for the optimization of reaction conditions to improve yields and selectivity.
The synergy between computational predictions and experimental validation will be instrumental in unlocking the full potential of this compound in various applications.
The table below outlines key computational parameters for this compound that could be investigated and their experimental relevance.
| Computational Parameter (DFT) | Predicted Information | Experimental Relevance |
| S-H Bond Dissociation Enthalpy (BDE) | The energy required to break the sulfur-hydrogen bond. | Predicts the molecule's antioxidant potential and its reactivity in radical reactions. |
| Adsorption Energy on Au(111) surface | The strength of the interaction between the thiol and the gold surface. | Guides the design of self-assembled monolayers and predicts their stability. |
| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Information about the molecule's electronic properties and its ability to donate or accept electrons. | Relates to the molecule's electrochemical behavior and its potential use in electronic devices. |
| pKa | The acidity of the thiol proton. | Important for understanding its behavior in solution and its reactivity in acid-base chemistry. |
Q & A
Q. What are the primary synthetic routes for 5,6,7,8-Tetrahydronaphthalene-2-thiol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves functionalization of the tetralin (tetrahydronaphthalene) backbone. A common approach is thiolation via nucleophilic substitution or reduction of sulfonic acid precursors. For example, derivatives like 2-naphthalenethiol (C₁₀H₇SH) can be synthesized using sulfurizing agents such as phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions . Reaction temperature (80–120°C) and solvent polarity significantly impact yield due to the sensitivity of thiol groups to oxidation. Purification often involves column chromatography under inert atmospheres to prevent disulfide formation .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : The thiol proton (-SH) appears as a broad singlet near δ 1.5–2.0 ppm in NMR, while the aromatic protons in the tetrahydronaphthalene ring resonate between δ 6.8–7.5 ppm. NMR confirms the absence of carbonyl groups in the thiol derivative .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (C-S ~1.82 Å) and dihedral angles, critical for distinguishing between thiol and disulfide forms. Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts .
Q. What are the recommended purification protocols to avoid oxidation of the thiol group?
- Recrystallization : Use degassed solvents (e.g., ethanol/water mixtures) and inert gas (N₂/Ar) to prevent oxidation.
- Chromatography : Employ silica gel treated with 1% triethylamine to neutralize acidic sites that could catalyze disulfide formation .
- Storage : Store at −20°C in amber vials with desiccants to limit light- and moisture-induced degradation .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) simulations reveal that the thiol group’s nucleophilicity is influenced by the electron-donating/withdrawing effects of the tetrahydronaphthalene ring. The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, aligning with experimental observations of selective alkylation at the sulfur atom. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using PCM (Polarizable Continuum Model) to optimize reaction conditions .
Q. What strategies resolve contradictions in biological activity data for thiol derivatives in enzyme inhibition assays?
Discrepancies in IC₅₀ values may arise from:
- Redox interference : Thiols can reduce metal cofactors in enzymes (e.g., metalloproteases), leading to false positives. Control experiments with dithiothreitol (DTT) are critical .
- Isomerism : Cis/trans isomerism in the tetrahydronaphthalene ring affects binding. Chiral HPLC or NOESY NMR can identify dominant conformers .
Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?
- Acidic conditions (pH < 5) : Protonation of the thiol group (-SH → -SH₂⁺) reduces nucleophilicity but increases stability against oxidation.
- Alkaline conditions (pH > 8) : Deprotonation (-SH → -S⁻) enhances reactivity but accelerates oxidation. Kinetic studies show a half-life of <24 hours at pH 9 .
Q. What advanced techniques validate the formation of disulfide byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
